Cas no 445305-92-0 (cyclobutylmethanesulfonamide)
cyclobutylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- CYCLOBUTANEMETHANESULFONAMIDE
- cyclobutylmethanesulfonamide
- GUQHLYHTAZNLQX-UHFFFAOYSA-N
- cyclobutyl-methanesulfonamide
- SCHEMBL636443
- 839-745-9
- EN300-117940
- 1-cyclobutylmethanesulfonamide
- DB-095865
- AKOS014320676
- CS-0224129
- AT27824
- VSA30592
- SY146974
- 445305-92-0
- DTXCID901737801
- MFCD15526804
- Z1255498608
- DTXSID301307878
-
- MDL: MFCD15526804
- Inchi: 1S/C5H11NO2S/c6-9(7,8)4-5-2-1-3-5/h5H,1-4H2,(H2,6,7,8)
- InChI Key: GUQHLYHTAZNLQX-UHFFFAOYSA-N
- SMILES: S(CC1CCC1)(N)(=O)=O
Computed Properties
- Exact Mass: 149.05104977g/mol
- Monoisotopic Mass: 149.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 68.5Ų
cyclobutylmethanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C991363-10mg |
cyclobutylmethanesulfonamide |
445305-92-0 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C991363-50mg |
cyclobutylmethanesulfonamide |
445305-92-0 | 50mg |
$ 210.00 | 2022-04-01 | ||
| TRC | C991363-100mg |
cyclobutylmethanesulfonamide |
445305-92-0 | 100mg |
$ 295.00 | 2022-04-01 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1265-500 MG |
cyclobutylmethanesulfonamide |
445305-92-0 | 95% | 500MG |
¥ 2,719.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1265-1 G |
cyclobutylmethanesulfonamide |
445305-92-0 | 95% | 1g |
¥ 3,399.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1265-5 G |
cyclobutylmethanesulfonamide |
445305-92-0 | 95% | 5g |
¥ 10,170.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1265-10 G |
cyclobutylmethanesulfonamide |
445305-92-0 | 95% | 10g |
¥ 15,081.00 | 2021-05-07 | |
| Chemenu | CM389077-500mg |
cyclobutylmethanesulfonamide |
445305-92-0 | 95%+ | 500mg |
$406 | 2023-01-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1265-100MG |
cyclobutylmethanesulfonamide |
445305-92-0 | 95% | 100MG |
¥ 851.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1265-250MG |
cyclobutylmethanesulfonamide |
445305-92-0 | 95% | 250MG |
¥ 1,359.00 | 2023-04-13 |
cyclobutylmethanesulfonamide Suppliers
cyclobutylmethanesulfonamide Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on cyclobutylmethanesulfonamide
Comprehensive Overview of Cyclobutylmethanesulfonamide (CAS No. 445305-92-0): Properties, Applications, and Research Insights
Cyclobutylmethanesulfonamide (CAS No. 445305-92-0) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This sulfonamide derivative, characterized by a cyclobutyl ring attached to a methanesulfonamide group, exhibits distinct physicochemical properties that make it valuable for drug discovery and material science. Researchers are increasingly exploring its role as a building block in synthetic chemistry, particularly in the design of bioactive molecules targeting enzyme modulation.
The growing interest in small-molecule therapeutics has propelled studies on Cyclobutylmethanesulfonamide, as its rigid cyclobutane scaffold offers conformational constraints beneficial for molecular interactions. Recent publications highlight its utility in developing kinase inhibitors and GPCR-targeted compounds, addressing trending research areas like precision medicine and structure-activity relationship (SAR) optimization. Analytical techniques such as NMR spectroscopy and HPLC purity analysis confirm its stability under various conditions, making it suitable for high-throughput screening platforms.
From an industrial perspective, 445305-92-0 demonstrates compatibility with green chemistry principles, aligning with current demands for sustainable synthesis methods. Its low toxicity profile (as per preliminary studies) and solubility characteristics in polar aprotic solvents have sparked innovation in formulation development. Notably, patent literature reveals its incorporation in prodrug strategies and bioconjugation techniques—hot topics in drug delivery system research.
Emerging computational studies utilizing AI-driven molecular modeling suggest that Cyclobutylmethanesulfonamide's steric and electronic properties may enhance target binding affinity in certain biological systems. This aligns with frequent search queries regarding fragment-based drug design and 3D pharmacophore mapping. Laboratories frequently inquire about its storage conditions (typically 2-8°C under inert atmosphere) and scalable synthesis routes, reflecting practical industry concerns.
Quality control protocols for CAS 445305-92-0 emphasize chromatographic purity (>98%) and strict residual solvent monitoring, addressing regulatory requirements for GMP-compliant intermediates. The compound's crystalline form stability has been verified through XRPD analysis, a crucial consideration for intellectual property protection in pharmaceutical development—a subject generating substantial search traffic among patent professionals.
Recent breakthroughs have explored Cyclobutylmethanesulfonamide's potential in biodegradable polymer modification and catalysis, expanding its relevance beyond life sciences. Its metabolic stability in hepatic microsome assays positions it favorably for medicinal chemistry applications, particularly in addressing first-pass metabolism challenges—a persistent focus area in drug development forums.
As the scientific community seeks novel heterocyclic systems for drug-like properties, 445305-92-0 continues to attract attention. Current market analyses indicate rising demand for this high-purity chemical, with suppliers emphasizing batch-to-batch consistency and comprehensive analytical documentation. Future research directions may explore its photophysical properties for potential sensing applications, tapping into the expanding material informatics domain.
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